Ethyl methyl ethoxypropanedioate

Description

Contextualizing Diesters within Modern Organic Synthesis Research

Diesters, particularly 1,3-diesters like the derivatives of propanedioic acid (malonic acid), are fundamental building blocks in modern organic chemistry. chemcraft.su The classic malonic ester synthesis, a notable example of their application, provides a reliable method for preparing substituted carboxylic acids. masterorganicchemistry.comwikipedia.org This synthesis capitalizes on the heightened acidity of the α-hydrogens located on the carbon between the two ester groups (pKa ≈ 13 for diethyl malonate). libretexts.org This acidity allows for easy deprotonation with a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. masterorganicchemistry.comlibretexts.org This nucleophilic enolate can then react with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond. masterorganicchemistry.com Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted acetic acid. wikipedia.org This sequence is a powerful tool for carbon chain elongation and functionalization.

The Unique Role of Functionalized Malonates as Synthetic Intermediates

The true versatility of propanedioate derivatives emerges when the α-carbon is substituted with a functional group, creating what are known as functionalized malonates. These compounds are highly valuable reagents in organic synthesis. nih.gov They serve as precursors in cyclocondensation reactions with dinucleophiles to generate a wide array of 5-, 6-, and 7-membered heterocyclic rings. nih.gov A well-known example is the reaction of diethyl malonate with urea (B33335) to produce barbituric acid, the parent compound of a class of sedative drugs. wikipedia.orgnih.gov

The reactivity of these intermediates is governed by the 1,3-dicarbonyl structural element, which can exist in equilibrium with its enol tautomer. nih.gov The introduction of a substituent, such as an ethoxy group in ethyl methyl ethoxypropanedioate, further modulates the electronic properties and steric environment of the molecule, offering fine-tuned control over its synthetic transformations. These functionalized malonates are not just simple building blocks; they are intricate synthons used to construct complex natural products and pharmaceutical agents. frontiersin.org For instance, the Gabriel malonic ester synthesis is a sophisticated method that combines the features of both Gabriel and malonic ester syntheses to produce α-amino acids. youtube.com

Overview of Research Trajectories in Substituted Propanedioate Chemistry

Current research in the chemistry of substituted propanedioates is advancing on several fronts. A major focus is the refinement of synthetic methodologies to enhance efficiency, selectivity, and sustainability. mdpi.com This includes the development of catalytic systems that allow for milder reaction conditions and improved stereocontrol, which is crucial for the synthesis of chiral molecules. frontiersin.orgmdpi.com For example, enantioselective phase-transfer catalysis is being employed for the α-alkylation of malonates to produce chiral building blocks with high enantiomeric purity. frontiersin.org

Another significant trend is the expansion of the synthetic applications of malonate derivatives. Researchers are exploring their use in creating novel materials, such as metal-chelating polymers. nih.govrsc.org The enzymatic synthesis of malonate polyesters represents a move towards more environmentally friendly production methods. nih.govrsc.org Furthermore, the incorporation of malonate-derived structures into complex molecules for applications in medicinal chemistry, such as for boron neutron capture therapy (BNCT), highlights their continuing importance in developing new therapeutic agents. mdpi.com The direct incorporation of malonate units into polymer backbones is also an emerging challenge being addressed through innovative copolymerization techniques. acs.org

Chemical Compound Data

Table 1: Properties of this compound Analogs

| Property | Diethyl ethoxypropanedioate | Ethyl methyl 2-methoxypropanedioate |

|---|---|---|

| CAS Number | 37555-99-0 | 56752-40-0 |

| Synonyms | Diethyl 2-ethoxymalonate | 1-Ethyl 3-methyl 2-methoxymalonate |

| Molecular Formula | C9H16O5 | C7H12O5 |

| General Use | Reagent in organic synthesis | Reagent in the synthesis of diphenylamine-terephthaldehyde resins |

Note: Data sourced from various chemical suppliers and databases. masterorganicchemistry.comnih.gov The properties of the target compound, this compound, are expected to be comparable to these analogs.

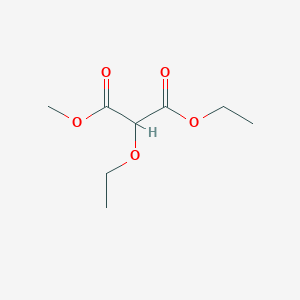

Structure

3D Structure

Properties

CAS No. |

56752-39-7 |

|---|---|

Molecular Formula |

C8H14O5 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

1-O-ethyl 3-O-methyl 2-ethoxypropanedioate |

InChI |

InChI=1S/C8H14O5/c1-4-12-6(7(9)11-3)8(10)13-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

XVEMYXIXSUYPSR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(=O)OC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Methyl Ethoxypropanedioate and Analogues

Established Synthetic Pathways for Substituted Malonates

Traditional methods for synthesizing substituted malonates have been refined over decades and remain fundamental tools in organic synthesis. These pathways typically involve the functionalization of a pre-existing malonic ester scaffold.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, named after German chemist Emil Knoevenagel. wikipedia.org It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as a malonic ester, in the presence of a weak base catalyst. wikipedia.orgthermofisher.comsigmaaldrich.com The active methylene group requires two electron-withdrawing groups to facilitate deprotonation even with a mild base. wikipedia.orgthermofisher.com The reaction typically proceeds through a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated dicarbonyl compound, often referred to as a conjugated enone or an alkylidenemalonic ester. wikipedia.orgsigmaaldrich.com

Commonly used catalysts are weakly basic amines like piperidine, diethylamine, or their salts. wikipedia.orgthermofisher.comorganicreactions.org The choice of solvent and catalyst is crucial, and removing the water formed during the reaction can shift the equilibrium to favor product formation. thermofisher.com

A significant variant is the Doebner modification, which uses pyridine (B92270) as the solvent and involves a nucleophile where at least one of the electron-withdrawing groups is a carboxylic acid, such as malonic acid itself. wikipedia.org Under these conditions, the initial condensation is followed by decarboxylation. wikipedia.org

Table 1: Examples of Knoevenagel Condensation Reactions This table is interactive. You can sort and filter the data.

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product |

|---|---|---|---|

| Benzaldehyde | Diethyl malonate | Piperidine | Diethyl benzylidenemalonate |

| Formaldehyde | Diethyl malonate | Diethylamine | Bis-adduct |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Substituted enone |

The Michael reaction is a cornerstone of C-C bond formation, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com In the context of propanedioate synthesis, the enolate derived from a malonic ester serves as an excellent Michael donor due to its stabilized nature. libretexts.org

The mechanism proceeds in three key steps:

Deprotonation of the malonic ester by a base to form a stabilized enolate ion. masterorganicchemistry.com

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comyoutube.com

Protonation of the resulting enolate to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com

This reaction is highly versatile for creating substituted malonates by adding alkyl or other functionalized chains to the α-carbon. researchgate.net The resulting adducts are valuable intermediates for further synthetic transformations, including cyclizations like the Robinson annulation. wikipedia.org

Table 2: Representative Michael Addition Reactions for Malonate Functionalization This table is interactive. You can sort and filter the data.

| Michael Donor (Enolate from) | Michael Acceptor | Base | Product Type |

|---|---|---|---|

| Diethyl malonate | Methyl vinyl ketone | Sodium ethoxide | 1,5-Dicarbonyl compound |

| Diethyl malonate | Ethyl propenoate | Sodium ethoxide | Substituted glutarate ester |

| Diethyl malonate | 3-Buten-2-one | Sodium ethoxide | Substituted 1,5-diketone |

Direct alkylation of malonic esters is one of the most classic and straightforward methods for introducing substituents at the α-carbon. wikipedia.org The process, known as the malonic ester synthesis, involves the deprotonation of the acidic α-hydrogen with a suitable base (e.g., sodium ethoxide, sodium hydride) to generate a nucleophilic carbanion. wikipedia.orgnih.gov This enolate then undergoes a nucleophilic substitution reaction (S_N_2) with an alkyl halide to form the alkylated malonate. wikipedia.orgnih.gov

This strategy is effective for introducing a wide range of substituents, including primary and secondary alkyl groups, as well as more functionalized chains like allyl or benzyl (B1604629) groups. nih.gov A primary challenge of this method is the potential for dialkylation, where a second alkyl group is added to the same α-carbon, which can lead to product mixtures and lower yields of the desired mono-alkylated product. wikipedia.org Following alkylation, the resulting substituted malonic ester can be hydrolyzed and decarboxylated to produce a substituted acetic acid. wikipedia.org

Table 3: Examples of Malonate Alkylation This table is interactive. You can sort and filter the data.

| Malonate | Alkylating Agent | Base | Product | Yield (%) nih.gov |

|---|---|---|---|---|

| Diethyl malonate | Ethyl iodide | NaH | Diethyl ethylmalonate | 50 |

| Diethyl malonate | n-Butyl bromide | NaH | Diethyl butylmalonate | 93 |

| Diethyl malonate | Isopropyl bromide | NaH | Diethyl isopropylmalonate | 52 |

| Diethyl malonate | Allyl bromide | NaH | Diethyl allylmalonate | 81 |

Novel Approaches to Ethoxy-Substituted Propanedioate Synthesis

Modern synthetic chemistry seeks to develop more efficient and selective methods for constructing complex molecules. For highly functionalized targets like ethyl methyl ethoxypropanedioate, novel strategies involving transition metal catalysis and multicomponent reactions offer promising alternatives to classical methods.

Palladium catalysis has revolutionized organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high precision. nih.gov While direct palladium-catalyzed α-oxygenation of a simple malonate is not a standard transformation, the principles of palladium catalysis can be applied to construct the core C-O-C linkage found in ethoxy-substituted propanedioates.

Palladium(II)-catalyzed C-H functionalization reactions can be directed by existing functional groups within a molecule, including esters and ketones. acs.org This allows for the selective introduction of new bonds at positions that would otherwise be unreactive. It is conceivable that a substrate could be designed where a distal carbonyl group directs the palladium-catalyzed installation of an ethoxy group at the target carbon.

Another relevant approach is the palladium-catalyzed difunctionalization of alkenes. nih.gov In these reactions, an alkene is transformed by the simultaneous addition of two new functional groups across the double bond. A process involving intramolecular oxypalladation, for example, couples an alcohol with an alkene in the presence of a palladium catalyst to form a new C-O bond and a Pd-alkyl intermediate, which can then undergo further reactions. nih.gov Such a strategy could be envisioned to build the ethoxy-substituted carbon backbone, which is then converted to the final diester product.

Table 4: Conceptual Palladium-Catalyzed Reactions for Complex Molecule Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst System | Substrate Example | Product Feature |

|---|---|---|---|

| C-H Olefination | Pd(OAc)₂ / Ligand | Phenylacetyl ester | C-C bond formation ortho to acetyl group acs.org |

| Alkene Amino-oxygenation | Pd(0) / Ligand | Alkene + Amine + Oxidant | Vicinal amino-alcohol derivative |

| Alkene Oxypalladation | Pd(II) / Ligand | ortho-Allyl phenol | Dihydrobenzofuran via C-O cyclization nih.gov |

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single, one-pot operation to form a product that incorporates structural features from each starting material. nih.govrsc.org This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.

The synthesis of a highly functionalized molecule like this compound is an ideal target for an MCR strategy. A hypothetical MCR could be designed to bring together an ethoxy source, a carbon backbone precursor, and the two different ester functionalities in a single, convergent step. For instance, reactions involving the ring-opening of activated small rings like 2-methyleneaziridines in the presence of organocuprates and various electrophiles have been shown to create 1,3-disubstituted propanones in one pot. nih.gov Similarly, MCRs have been used to synthesize complex indole (B1671886) derivatives from alkylidene malonates. rug.nl The development of a specific MCR for this compound would represent a significant advance in synthetic efficiency for this class of compounds.

Table 5: Examples of Multicomponent Reactions for Complex Synthesis This table is interactive. You can sort and filter the data.

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Dicarbonyl, Urea (B33335) | Acid Catalyst | Dihydropyrimidinone nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | None (often) | α-Acylamino amide |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | None (often) | α-Acyloxy carboxamide |

Green Chemistry Principles in Diester Synthesis

The application of green chemistry principles to the synthesis of diesters like this compound is critical for developing environmentally benign and sustainable processes. yale.edupaperpublications.orgresearchgate.net These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. yale.edu

Key green chemistry principles relevant to diester synthesis include:

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy generate minimal waste. acs.org For instance, the direct esterification of a dicarboxylic acid with two different alcohols has a high atom economy, as the only byproduct is water.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. acs.orgroyalsocietypublishing.org In diester synthesis, solid acid or base catalysts can be employed to facilitate esterification and transesterification reactions, offering advantages in terms of separation and reusability over traditional homogeneous catalysts. google.com

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives. royalsocietypublishing.org Supercritical fluids, ionic liquids, or even solvent-free reaction conditions represent more environmentally friendly options for diester synthesis. Water can also be a green solvent in certain esterification reactions. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.edu Enzymatic catalysis, for example, often proceeds under mild conditions and can offer high selectivity. acs.org

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels. yale.edu For example, the alcohols used in the esterification (ethanol and methanol) can be produced from biomass. mdpi.com

The following table summarizes the application of green chemistry principles to diester synthesis:

| Green Chemistry Principle | Application in Diester Synthesis |

| Atom Economy | Prioritize reactions like direct esterification that maximize the incorporation of reactant atoms into the final product. acs.org |

| Catalysis | Employ reusable solid acid or enzyme catalysts to minimize waste and improve efficiency. acs.orggoogle.com |

| Safer Solvents | Utilize water, supercritical fluids, or solvent-free conditions to reduce environmental impact. royalsocietypublishing.orgnih.gov |

| Energy Efficiency | Explore low-temperature and low-pressure reaction conditions, potentially through enzymatic catalysis. yale.eduacs.org |

| Renewable Feedstocks | Source alcohols and dicarboxylic acids from biomass where possible. yale.edumdpi.com |

Strategies for Selective Esterification and Transesterification in Diester Systems

The synthesis of unsymmetrical diesters necessitates strategies that can differentiate between two chemically similar functional groups. Selective esterification and transesterification are key techniques to achieve this differentiation and avoid the formation of unwanted symmetrical byproducts.

Selective Esterification involves the preferential reaction of one carboxylic acid group in a dicarboxylic acid. This can be achieved through several methods:

Steric Hindrance: If the two carboxylic acid groups have different steric environments, the less hindered group can be selectively esterified. This approach is more applicable to substituted dicarboxylic acids where the substituents create a significant steric difference.

Intramolecular Anhydride (B1165640) Formation: For certain dicarboxylic acids, it is possible to form a cyclic anhydride. The regioselective opening of the anhydride with an alcohol can lead to a mono-ester, which can then be esterified with a second, different alcohol.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org In the context of diester synthesis, selective transesterification can be employed to convert a symmetrical diester into an unsymmetrical one. This is often an equilibrium-driven process, and strategies to shift the equilibrium towards the desired product, such as removing one of the products by distillation, are necessary. wikipedia.org

Enzymatic catalysis, particularly with lipases, offers a powerful tool for selective esterification and transesterification. wikipedia.orgrsc.org Enzymes can exhibit high chemo-, regio-, and enantioselectivity, often allowing for the selective transformation of one functional group in the presence of others under mild reaction conditions. acs.orgrsc.org For instance, a lipase (B570770) could potentially catalyze the selective esterification of one carboxylic acid group in ethoxypropanedioic acid, or the selective transesterification of one ester group in a symmetrical di-ester.

The following table outlines strategies for achieving selectivity in diester synthesis:

| Strategy | Description |

| Protecting Groups | One carboxylic acid is temporarily blocked to allow for sequential esterification. acs.org |

| Steric Control | Exploiting differences in the steric environment of the carboxylic acid groups to control reactivity. |

| Intramolecular Anhydride Ring Opening | Regioselective alcoholysis of a cyclic anhydride intermediate. |

| Controlled Transesterification | Shifting the equilibrium of a transesterification reaction to favor the unsymmetrical diester. wikipedia.org |

| Enzymatic Catalysis | Utilizing the high selectivity of enzymes like lipases for targeted esterification or transesterification. acs.orgwikipedia.orgrsc.org |

Chemical Reactivity and Mechanistic Investigations of Ethoxypropanedioates

Nucleophilic Substitution Reactions Involving the Ethoxy Group

The carbon-carbon double bond in ethyl methyl ethoxypropanedioate is activated by two electron-withdrawing carboxyl groups, making the vinylic carbon bonded to the ethoxy group susceptible to nucleophilic attack. This allows the ethoxy group to function as a leaving group in nucleophilic vinylic substitution (SNV) reactions. acs.org This type of reaction is a valuable synthetic tool for creating carbon-heteroatom and carbon-carbon bonds on a double bond framework. acs.orgresearchgate.net

Nucleophilic vinylic substitution (SNV) reactions on activated alkenes like ethoxypropanedioates primarily proceed through an addition-elimination mechanism. acs.org This pathway is distinct from the SN1 and SN2 mechanisms seen in aliphatic systems. libretexts.org

The process begins with the attack of a nucleophile on the electron-deficient vinylic carbon, perpendicular to the plane of the double bond. acs.org This leads to the formation of a resonance-stabilized carbanionic intermediate. researchgate.net The presence of two ester groups is crucial as they delocalize the negative charge, stabilizing this intermediate and facilitating the initial attack. The reaction concludes with the elimination of the ethoxy group, restoring the carbon-carbon double bond. wikipedia.org

A prominent example of this mechanism is the initial step of the Gould-Jacobs reaction, where an aniline (B41778) derivative acts as the nucleophile. wikipedia.orgdrugfuture.com The nitrogen atom of the aniline attacks the vinylic carbon of a compound like diethyl ethoxymethylenemalonate, leading to the substitution of the ethoxy group and the formation of an anilidomethylenemalonate intermediate. wikipedia.orgresearchgate.net Theoretical studies on the reaction of hydroxide (B78521) ions with similar vinylic ether systems support a mechanism where the addition of the nucleophile to the vinylic carbon can be the rate-determining step. nih.gov

The kinetics of nucleophilic vinylic substitution are significantly influenced by the nature of the substituents on the double bond, the nucleophile, and the reaction conditions. The rate of substitution is strongly dependent on the electron-withdrawing capability of the groups attached to the vinylic system. rsc.org In this compound, the two carbonyl groups provide strong activation.

Reactions Involving the Active Methylene (B1212753) Group of Propanedioates

It is critical to note that this compound, more systematically named ethyl methyl 2-(ethoxymethylene)propanedioate, does not possess a traditional active methylene group. The central carbon atom is sp² hybridized and part of a double bond. The characteristic reactivity of an active methylene group—a CH₂ group flanked by two electron-withdrawing groups—is found in its malonate precursors, such as diethyl malonate or ethyl methyl malonate. libretexts.orglibretexts.org The chemistry of these precursors is foundational to the synthesis and utility of their derivatives.

The chemistry of propanedioates is dominated by the acidity of the α-hydrogens of the methylene group (pKa ≈ 13 for diethyl malonate). libretexts.orglibretexts.org Treatment with a suitable base, such as sodium ethoxide, readily deprotonates this carbon to form a resonance-stabilized enolate. organicchemistrytutor.compearson.com To avoid transesterification, the alkoxide base used should match the ester groups present. libretexts.org

This enolate is an excellent carbon nucleophile and can undergo alkylation via an SN2 reaction with alkyl halides. organicchemistrytutor.commasterorganicchemistry.com This sequence, known as the malonic ester synthesis, is a robust method for forming new carbon-carbon bonds. openochem.orglibretexts.org The reaction is most efficient with primary alkyl halides, as steric hindrance can impede the SN2 attack with secondary halides, and tertiary halides are unsuitable. organicchemistrytutor.com The process can be repeated to introduce a second, different alkyl group, allowing for the synthesis of a wide variety of substituted carboxylic acids after subsequent hydrolysis and decarboxylation. libretexts.orgmasterorganicchemistry.com

Table 1: Key Reactions in Malonic Ester Synthesis

| Step | Reaction Type | Reagents | Intermediate/Product | Key Feature |

|---|---|---|---|---|

| 1 | Enolate Formation | Sodium Ethoxide (NaOEt) | Malonate Enolate | Formation of a resonance-stabilized nucleophile. pearson.com |

| 2 | Alkylation | Alkyl Halide (R-X) | Alkylated Malonic Ester | SN2 mechanism forms a new C-C bond. organicchemistrytutor.com |

| 3 | Hydrolysis | Acid (e.g., H₃O⁺), Heat | Substituted Malonic Acid | Converts both ester groups to carboxylic acids. youtube.com |

| 4 | Decarboxylation | Heat | Substituted Acetic Acid | Loss of CO₂ from the β-dicarboxylic acid. libretexts.org |

Ethoxypropanedioate derivatives are powerful building blocks in the synthesis of heterocyclic compounds. The most notable example is the Gould-Jacobs reaction for the preparation of quinolines. drugfuture.com In this reaction, diethyl ethoxymethylenemalonate (a close analog of the title compound) first reacts with an aniline through nucleophilic vinylic substitution. wikipedia.orgnih.gov The resulting intermediate then undergoes a thermally induced intramolecular cyclization, followed by hydrolysis and decarboxylation to yield a 4-hydroxyquinoline. drugfuture.comnih.gov This powerful sequence allows for the construction of the fused pyridine (B92270) ring system characteristic of quinolines, which are important scaffolds in medicinal chemistry. researchgate.netnih.gov Malonate derivatives can also participate in other cyclocondensation reactions, for example, with urea (B33335) to form barbituric acids, or with other dinucleophiles to create a variety of heterocyclic structures, though these reactions often require high temperatures. nih.gov

Hydrolysis and Transesterification Reaction Mechanisms of Diesters

The two ester groups of this compound can be cleaved through hydrolysis or altered via transesterification.

Hydrolysis: The conversion of the ester groups to carboxylic acids is a key step in many synthetic sequences involving malonates, such as the malonic ester synthesis. masterorganicchemistry.comyoutube.com This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid and heat, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of an alcohol molecule (ethanol or methanol) yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., aqueous sodium hydroxide), a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses to expel the alkoxide ion (ethoxide or methoxide), forming a carboxylic acid. The acid is immediately deprotonated by the basic conditions to form a carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid. organicchemistrytutor.com

Transesterification: This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group of the ester with that of the alcohol. For a mixed diester like this compound, reacting with a large excess of a different alcohol, such as propanol, could lead to the formation of a dipropyl ester. The synthesis of ethyl methyl carbonate from dimethyl carbonate and ethanol (B145695) is an example of a transesterification reaction that highlights the principles of this transformation. chemicalbook.com

Catalytic Hydrolysis Pathways

The hydrolysis of esters, the process of splitting an ester into a carboxylic acid and an alcohol, is typically a slow reaction that requires a catalyst. chemguide.co.uk The most common methods involve catalysis by either acid or alkali. chemguide.co.uk

Acid-Catalyzed Hydrolysis:

In the presence of a dilute acid, such as hydrochloric or sulfuric acid, an ester is heated with an excess of water in a reversible reaction to produce a carboxylic acid and an alcohol. chemguide.co.uk The active catalyst in this process is the hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org The mechanism for a simple ester like ethyl ethanoate proceeds through several key steps:

Protonation: The ester's carbonyl oxygen is protonated by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking water molecule to one of the alkoxy groups. This turns the alkoxy group into a better leaving group (an alcohol). chemguide.co.uk

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule. chemguide.co.uk

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the final carboxylic acid product. chemguide.co.uklibretexts.org

This reaction is reversible, and to drive it towards completion, a large excess of water is typically used. chemguide.co.uklibretexts.org

Alkali-Promoted Hydrolysis (Saponification):

Hydrolysis can also be achieved by heating the ester with a dilute alkali, such as sodium hydroxide solution. chemguide.co.uk This process, known as saponification, is irreversible and offers advantages in product separation. chemguide.co.uk The mechanism involves the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination: The intermediate collapses, and the alkoxy group (RO⁻) is eliminated as a leaving group.

To obtain the free carboxylic acid from its salt, a stronger acid is added to the mixture after the alcohol has been removed. chemguide.co.uk

Investigation of Transition State Structures

The transition state is a fleeting, high-energy configuration that molecules pass through during a chemical reaction. Understanding its structure is key to understanding the reaction mechanism and kinetics. For ester hydrolysis, studies often focus on the geometry and energetics of the transition state.

Computational and experimental studies on various esters reveal that the nature of the transition state depends on the specific reaction pathway. For the uncatalyzed hydrolysis of some esters, the transition state is found to be highly tetrahedral. nih.gov

In acid-catalyzed hydrolysis, the rate-determining step can involve the formation or breakdown of the tetrahedral intermediate. For some ethers, which share mechanistic similarities, hydrolysis can proceed through a general-acid-catalyzed process where proton transfer to the oxygen is concerted with C–O bond cleavage. researchgate.net

Computational studies on the hydrolysis of ketals, which are structurally related to the ethoxy group in the target compound, have provided insight into the energetics of different catalytic pathways. The free energy barriers for hydrolysis can be calculated to determine the most favorable route. For instance, calculations for dimethyl ketal hydrolysis show that the hydronium ion-catalyzed route is significantly more accessible than the hydroxide anion-catalyzed or uncatalyzed water routes. ic.ac.uk

| Catalytic Route for Dimethyl Ketal Hydrolysis | Calculated Free Energy Barrier (kcal/mol) |

| Hydroxide Anion ([OH⁻]) Catalysis | 34.1 ic.ac.uk |

| Hydronium Ion ([H₃O⁺]) Catalysis | 16.2 ic.ac.uk |

This data is for dimethyl ketal and serves as a model for related hydrolysis reactions. ic.ac.uk

These computational models indicate that even though the concentration of hydronium ions in pure water is very low, the significantly lower energy barrier for the acid-catalyzed pathway makes it the dominant mechanism for hydrolysis under neutral or acidic conditions. ic.ac.uk The transition state in the hydronium-catalyzed route involves the protonation of a methoxy (B1213986) group followed by C-O bond cleavage. ic.ac.uk

Advanced Applications of Ethoxypropanedioates in Complex Molecule Synthesis

Role as Versatile Building Blocks for Heterocyclic Systemswikipedia.orgasianpubs.org

The electrophilic nature of the double bond in ethoxypropanedioate esters, coupled with the presence of a good leaving group (ethoxy), makes them ideal substrates for reactions with nucleophiles. This reactivity is harnessed extensively in the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and materials.

The Gould-Jacobs reaction is a classic and reliable method for constructing the quinoline (B57606) ring system, a privileged scaffold in medicinal chemistry. wikipedia.orgpreprints.org The reaction sequence begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This initial step involves a nucleophilic attack from the aniline's nitrogen atom onto the β-carbon of the malonate, leading to the displacement of an ethoxy group and the formation of an anilidomethylenemalonic ester intermediate. wikipedia.org

The subsequent and defining step is a thermally induced intramolecular cyclization. This pericyclic reaction involves a 6-electron cyclization process, which forms the core heterocyclic ring of the quinoline. wikipedia.org The resulting product, a 4-hydroxy-3-carboalkoxyquinoline, exists predominantly in its 4-oxo tautomeric form. wikipedia.org Further chemical manipulations, such as saponification of the ester followed by decarboxylation, can yield 4-hydroxyquinolines. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org To improve reaction efficiency, microwave irradiation has been explored as an alternative to conventional heating, significantly reducing reaction times and often enhancing yields. asianpubs.orgresearchgate.net

Table 1: Examples of Quinolines Synthesized via the Gould-Jacobs Reaction

| Aniline Derivative | Reagent | Resulting Quinolone Derivative |

|---|---|---|

| Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid ethyl ester |

| 3-Chloroaniline | Diethyl ethoxymethylenemalonate | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester |

The 1,3-dicarbonyl-like functionality embedded within ethoxypropanedioates makes them excellent precursors for other important five- and six-membered heterocyclic systems, namely pyrazoles and pyrimidines. nih.govnih.gov

Pyrazoles: The synthesis of pyrazole (B372694) derivatives can be achieved through the cyclocondensation reaction of an ethoxypropanedioate with hydrazine (B178648) or its substituted analogues. nih.gov The reaction proceeds by an initial Michael-type addition of one nitrogen atom of the hydrazine to the activated double bond, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto one of the ester carbonyls, ultimately leading to the formation of the pyrazole ring after elimination of water and ethanol (B145695). These pyrazole scaffolds are of significant interest due to their presence in a wide range of pharmacologically active compounds. nih.govresearchgate.net

Pyrimidines: Similarly, pyrimidine (B1678525) derivatives can be synthesized by reacting ethoxypropanedioates with compounds containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidines. The reaction follows a similar pathway of initial conjugate addition followed by cyclization and elimination. This approach provides access to a variety of substituted pyrimidines, which are core components of nucleic acids and numerous therapeutic agents. nih.gov The synthesis of complex fused heterocyclic systems, such as pyrimido[1,2-c]pyrrolo[3,2-e]pyrimidines, has also been accomplished using the Gould-Jacobs approach, showcasing the versatility of these building blocks. wikipedia.org

Contributions to Natural Product Synthesis Scaffoldsmdpi.comresearchgate.netrsc.org

The robust and predictable reactivity of ethoxypropanedioates makes them valuable starting materials in the total synthesis of natural products and their analogues. rsc.org While not always present in the final molecule, they serve as crucial intermediates for constructing complex, often highly oxidized, molecular frameworks. researchgate.net Their ability to introduce a malonate or a subsequent heterocyclic moiety into a molecule is a key strategic advantage.

For instance, the quinoline and pyrazole cores generated from ethoxypropanedioates are found in numerous alkaloids and other bioactive natural products. mdpi.com Synthetic strategies toward complex targets often employ the Gould-Jacobs or pyrazole synthesis reactions at an early stage to build a foundational part of the molecular scaffold. nih.gov This allows for the later-stage elaboration of the periphery of the molecule. The synthesis of pyrazoloquinolinone analogs, which have potential as receptor antagonists, is one such example where the Gould-Jacobs reaction is a pivotal step. wikipedia.org These scaffolds are instrumental in drug discovery, providing a template for creating libraries of related compounds for biological screening. nih.govmdpi.com

Precursors for Polymer and Material Science Research

The utility of ethoxypropanedioates extends beyond medicinal chemistry into the realm of material science, where they can be used as monomers or precursors to monomers for the creation of functional polymers and soft materials.

Functional soft materials, such as liquid crystals and responsive gels, derive their properties from the specific molecular structures of their constituents. researchgate.net Heterocyclic compounds, known for their rigid structures and unique electronic properties, are often incorporated into larger molecular systems to create materials with desired optical or electronic functions.

Ethoxypropanedioates serve as precursors to these functional heterocyclic units. For example, quinoline derivatives synthesized via the Gould-Jacobs reaction can be further functionalized and polymerized or used as dopants in liquid crystal formulations. researchgate.net The inherent fluorescence and charge-transport properties of many quinoline and pyrazole systems make them attractive candidates for the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. By providing a reliable route to these heterocycles, ethoxypropanedioates are enabling components in the design of advanced functional materials.

The growing demand for sustainable materials has spurred significant research into biodegradable polymers. nih.gov Aliphatic polyesters are a leading class of such materials because the ester linkages in their backbone are susceptible to hydrolysis, which initiates the degradation process. mdpi.com

The propanedioate (malonate) structure is a type of dicarboxylic acid ester. After hydrolysis of the ester groups of an ethoxypropanedioate, the resulting malonic acid derivative can be used as a monomer in polycondensation reactions with diols. The incorporation of this monomer unit into a polyester (B1180765) chain introduces additional ester functionalities. These ester groups, particularly those within the polymer backbone, serve as weak points that are susceptible to cleavage by microbial enzymes or simple hydrolysis. mdpi.com This controlled degradation is a key feature of biodegradable polymers. The flexibility of the polymer structure can be tuned by the choice of comonomers, which in turn affects the accessibility of the ester bonds to hydrolytic agents and thus the rate of biodegradation. nih.govmdpi.com Therefore, ethoxypropanedioates represent potential precursors for monomers in the synthesis of novel biodegradable polyesters.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula | Role/Context |

|---|---|---|---|

| Ethyl methyl ethoxypropanedioate | - | C8H14O5 | Subject of article, ethoxypropanedioate derivative |

| Diethyl ethoxymethylenemalonate | DEEM, Ethyl ethoxymethylenemalonate | C10H16O5 | Common reagent in Gould-Jacobs reaction |

| Aniline | Phenylamine | C6H7N | Starting material for quinoline synthesis |

| Quinoline | - | C9H7N | Heterocyclic product |

| 4-Hydroxyquinoline | 4-Quinolinol | C9H7NO | Derivative of quinoline synthesis |

| Pyrazole | 1,2-Diazole | C3H4N2 | Heterocyclic product |

| Pyrimidine | 1,3-Diazine | C4H4N2 | Heterocyclic product |

| Hydrazine | - | N2H4 | Reagent for pyrazole synthesis |

| Urea | Carbamide | CH4N2O | Reagent for pyrimidine synthesis |

| Polyester | - | (Varies) | Class of polymers |

| Methoxyethane | Ethyl methyl ether | C3H8O | Example of a related ether wikipedia.org |

Development of Novel Retrosynthetic Strategies Utilizing Ethoxypropanedioate Synthons

In the field of organic synthesis, the ability to logically deconstruct a complex target molecule into simpler, readily available starting materials is a paramount skill. This process, known as retrosynthetic analysis, relies on identifying key bond disconnections and the corresponding synthetic equivalents, or synthons. Ethoxypropanedioate derivatives, such as this compound, serve as powerful synthons for introducing α-alkoxy-β-dicarbonyl functionalities or their equivalents, providing a versatile platform for the assembly of intricate molecular architectures.

The core utility of an ethoxypropanedioate synthon lies in the strategic value of its masked α-hydroxy ester functionality. A retrosynthetic disconnection of a C-C bond adjacent to an ester and an ether-linked carbon often leads back to an ethoxypropanedioate precursor. This strategy is particularly effective for targets containing a 1,3-dicarbonyl motif where one carbonyl is differentiated and protected as an ether. The malonic ester-like reactivity of the central carbon allows for predictable and high-yielding C-C bond formations. youtube.comyoutube.com

The malonic ester synthesis is a foundational method for forming carboxylic acids. youtube.com In retrosynthesis, identifying a carboxylic acid group often suggests the use of a malonate derivative like diethyl malonate as a starting point. youtube.com The process involves deprotonation of the α-carbon, followed by an alkylation reaction with an alkyl halide, and subsequent hydrolysis and decarboxylation to yield the final carboxylic acid. youtube.comyoutube.com This fundamental concept is extended to more complex synthons like ethoxypropanedioates.

The development of novel strategies for C-C bond formation is a central theme in modern organic synthesis, aiming to build the carbon backbone of complex molecules efficiently. nih.gov The Michael reaction, a conjugate addition, is one of the most effective methods for C-C bond formation and is widely employed in the synthesis of pharmaceuticals and natural products. researchgate.net Ethoxypropanedioate anions can act as nucleophiles in Michael additions, forming new C-C bonds while introducing the valuable α-ethoxy-diester moiety for further manipulation.

Research has focused on expanding the toolkit of C-C bond-forming reactions, including the development of new catalysts and reaction conditions to enhance efficiency and selectivity. dntb.gov.ua The application of these advanced methods to ethoxypropanedioate synthons allows for their incorporation into increasingly complex targets under milder and more controlled conditions.

Below is a table illustrating the retrosynthetic logic for different structural motifs pointing to an ethoxypropanedioate-based starting material.

| Target Structural Motif | Retrosynthetic Disconnection | Key Intermediate Precursor | Required Ethoxypropanedioate Reagent |

| α-Ethoxy-β-ketoester | C-C bond between α and β carbons of the keto group | Acyl Chloride | This compound |

| γ-Alkoxy-δ-lactone | C-C bond at the α-position of the ester | Epoxide or Alkyl Halide | Diethyl Ethoxypropanedioate |

| Substituted α-Ethoxyacetic Acid | C-C bond at the α-position | Alkyl Halide | A Dialkyl Ethoxypropanedioate |

The true power of this retrosynthetic approach is demonstrated in the total synthesis of natural products. The following table outlines theoretical applications of an ethoxypropanedioate synthon in the synthesis of complex molecular fragments, based on established reaction principles.

| Target Molecule Fragment | Key Retrosynthetic Disconnection Step | Ethoxypropanedioate Synthon | Key C-C Bond Forming Reaction |

| Fragment of Phomactin A | Cleavage of C-C bond adjacent to a cyclic ether and ester | 1,3-dicarbonyl disconnection | Alkylation of the enolate |

| Core of a Polyketide Antibiotic | Disconnection of a β-hydroxy ketone unit | α-alkoxy ester disconnection | Aldol-type condensation |

| Side chain of an Atorvastatin analogue | Cleavage of a 1,5-dicarbonyl relationship | Michael addition disconnection | Michael Addition to an α,β-unsaturated ester |

These examples underscore the strategic advantage of designing a synthesis around an ethoxypropanedioate building block. The ability to mask a reactive hydroxyl group as a stable ether while retaining the C-C bond-forming capability of a malonate system provides chemists with a reliable and versatile tool for tackling the challenges of complex molecule synthesis. nih.gov

Stereochemical Control in Substituted Propanedioate Transformations

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material. This is often achieved through the use of chiral catalysts or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction and a key method for the enantioselective functionalization of malonate derivatives. eurekaselect.com In the context of an ethoxy-substituted malonate like ethyl methyl ethoxypropanedioate, the malonate would act as the nucleophile, adding to an α,β-unsaturated compound (Michael acceptor). The reaction's success hinges on a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the nucleophile or the acceptor. eurekaselect.com

A variety of catalytic systems have been developed for the asymmetric Michael addition of malonates to acceptors like enones and nitroolefins. eurekaselect.comcapes.gov.brrsc.org These include heterobimetallic complexes and organocatalysts. eurekaselect.comrsc.org For instance, chiral bifunctional organocatalysts that incorporate both a thiourea (B124793) group (to activate the Michael acceptor through hydrogen bonding) and a tertiary amine group (to deprotonate the malonate) have been shown to provide Michael adducts in high yields and enantioselectivities. nih.gov Thiourea derivative 1e was identified as a highly effective bifunctional organocatalyst for the addition of malonate esters to nitroolefins. rsc.org Similarly, catalyst systems based on chiral strontium complexes have demonstrated high efficiency in the conjugate addition of malonates to enones, affording the desired products in high yields and with excellent enantioselectivities (ee). capes.gov.br

The general mechanism involves the formation of a chiral enolate from the propanedioate, which is directed by the catalyst to attack one face of the Michael acceptor. The ethoxy group on the propanedioate would exert an electronic and steric influence on the reaction, which must be accounted for in catalyst design.

Table 1: Examples of Catalysts in Asymmetric Michael Additions of Malonates

| Catalyst Type | Michael Acceptor | Typical Donor | Reported Performance | Citation |

|---|---|---|---|---|

| Bifunctional Organocatalyst (Thiourea-based) | Nitroolefins | Dialkyl Malonates | High yields, up to 93% ee | nih.gov |

| Chiral Strontium Complex | Enones | Dialkyl Malonates | High yields, excellent ee | capes.gov.br |

| La-linked-BINOL Complex | Enones | α-Substituted Malonates | High enantioselectivity | eurekaselect.com |

| Cinchonine Derivatives | β-Nitrostyrene | Dimethyl Malonate | High enantioselectivity | rsc.org |

The development of novel chiral catalysts is crucial for expanding the scope and efficiency of enantioselective transformations of propanedioates. Research focuses on several classes of catalysts, including metal-based complexes, organocatalysts, and immobilized systems. rsc.org

Metal-Based Catalysts: Bis-cyclometalated iridium(III) and rhodium(III) complexes represent a class of catalysts where chirality originates solely from the stereogenic metal center. nih.gov These "chiral-at-metal" catalysts are effective in asymmetric photoredox chemistry, offering a pathway for stereocontrolled radical reactions where the substrate can coordinate directly to the chiral metal center. nih.gov Another strategy involves the use of chiral anion phase-transfer (CAPT) catalysis, which has been successfully combined with palladium catalysis for the enantioselective 1,1-diarylation of terminal alkenes. researchgate.net In this system, a chiral phosphate (B84403) anion is responsible for inducing enantioselectivity. researchgate.net The development of polymer-supported tridentate ligands for iridium-catalyzed asymmetric hydrogenation offers robust catalysts that exhibit excellent activity and selectivity (up to >99% ee) and can be recycled. rsc.org

Post-Synthetic Modification: An innovative approach involves the post-synthetic modification of achiral structures to introduce chirality. rsc.org For example, achiral metal-organic frameworks (MOFs) with high surface area and accessible Lewis acid sites can be modified with natural chiral ligands like amino acids. rsc.org This method creates chiral MOFs (CMOFs) capable of enantioselective recognition and separation. rsc.org

Chiral Derivatization Reagents: For analytical purposes, novel triazine-type chiral derivatization reagents have been developed for the highly sensitive detection and separation of chiral carboxylic acids using UPLC-MS/MS. nih.gov Reagents like DMT-3(S)-Apy have proven efficient for the enantiomeric separation of these acids. nih.gov

Diastereoselective Reactions of Propanedioate Esters

Diastereoselective reactions occur when a reaction can form two or more diastereomeric products, but one is formed in preference to the others. This control is achieved when a pre-existing stereocenter in the substrate influences the formation of a new stereocenter. researchgate.net In a molecule like this compound, which is chiral, any reaction that creates a new stereocenter has the potential to be diastereoselective.

The outcome of such reactions is governed by steric and electronic interactions. researchgate.net For open-chain substrates, controlling the conformation is key to achieving high diastereoselectivity. researchgate.net Models such as the Cram, Felkin-Ahn, and Houk models are used to predict the stereochemical outcome. youtube.com For example, in the nucleophilic addition to a carbonyl group adjacent to a stereocenter, the incoming nucleophile will preferentially attack from the least sterically hindered trajectory, as predicted by the Felkin-Ahn model. youtube.com

Chelation control can reverse the stereoselectivity predicted by standard models. youtube.com If a substituent on the starting material can chelate with a metal cation (e.g., from a Lewis acid or the nucleophile itself), it can lock the conformation of the molecule, exposing a different face to the incoming reagent. youtube.com For instance, the reduction of a ketone with sodium borohydride (B1222165) might yield one diastereomer, while using zinc borohydride could lead to the opposite diastereomer due to the chelating ability of the divalent zinc cation. youtube.com Directed epoxidation is another example where a nearby hydroxyl group can direct the epoxidizing agent to the same face via hydrogen bonding, overriding steric hindrance that would otherwise favor attack from the opposite face. cureffi.org

Investigation of Stereospecific Reaction Pathways

A stereospecific reaction is one in which the stereochemistry of the starting material mechanistically dictates the stereochemistry of the product. Unlike stereoselective reactions, where a preference for one product is observed, in a stereospecific reaction, a given stereoisomer of the starting material yields a specific stereoisomer of the product. youtube.com

A classic example is the SN2 substitution reaction, which proceeds with an inversion of configuration at the reacting center. youtube.com If this compound were to undergo an SN2 reaction at its chiral center (assuming a suitable leaving group), the reaction would be stereospecific, leading to the product with the inverted stereochemistry. Similarly, certain cycloaddition reactions, such as the Diels-Alder reaction, are stereospecific with respect to both the diene and the dienophile. The addition of dienophiles like maleonitrile (B3058920) or maleic ester to cyclopentadiene (B3395910) is stereospecific to a degree greater than 99.8%. researchgate.net

The geometric configuration of precursors can also determine the final stereochemistry. In the context of synthesizing complex stereocenters, the geometry (Z- or E-) of intermediates like enesulfinamides, combined with the enantiofacial selectivity influenced by a chiral group, jointly dictates the stereochemistry of the final products. acs.org

Dynamic Kinetic Resolution and Desymmetrization Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% theoretical yield limit of a classical kinetic resolution. thieme.de In DKR, a racemic starting material is subjected to a chiral catalyst that reacts faster with one enantiomer. thieme.de Crucially, this is combined with an in-situ racemization of the starting material, which continuously converts the slow-reacting enantiomer into the fast-reacting one. thieme.de This allows for the potential conversion of the entire racemic mixture into a single enantiomer of the product, with a theoretical yield of up to 100%. thieme.de

The Noyori asymmetric hydrogenation of α-substituted β-ketoesters is a well-known example of DKR. princeton.edu A chiral Ru(II)-BINAP complex catalyzes the hydrogenation, where the absolute configuration of one new stereocenter is controlled by the catalyst's chirality, while the configuration of the other is influenced by the substrate's structure. princeton.edu For DKR to be effective, the rate of racemization must be significantly faster than the rate of reaction of the slow-reacting enantiomer (krac > kfast > kslow). princeton.edu

Desymmetrization is a related strategy applied to prochiral or meso compounds, which have two identical, enantiotopic functional groups. nih.govresearchgate.net A chiral reagent or catalyst selectively reacts with one of these groups, converting the achiral starting material into a chiral, enantioenriched product. nih.govresearchgate.net For example, the cyclodehydration of a prochiral δ-oxoester using (R)-phenylglycinol can lead to the enantioselective synthesis of piperidines through a desymmetrization process. nih.govresearchgate.net

Table 2: Comparison of Stereoselective Strategies

| Strategy | Starting Material | Process | Theoretical Max. Yield |

|---|---|---|---|

| Kinetic Resolution | Racemate | One enantiomer reacts faster | 50% (of one enantiomer) |

| Dynamic Kinetic Resolution | Racemate | One enantiomer reacts faster + in-situ racemization | 100% (of one product enantiomer) |

| Desymmetrization | Prochiral / Meso | Selective reaction at one of two enantiotopic groups | 100% |

Theoretical and Computational Investigations of Ethoxypropanedioate Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the arrangement and energies of electrons within a molecule, which in turn dictates its chemical properties. northwestern.edu These methods solve the Schrödinger equation for a given molecule to determine its electronic wavefunction and energy. northwestern.edu

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules. arxiv.org Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. arxiv.org

For diesters similar to ethyl methyl ethoxypropanedioate, DFT studies are instrumental in understanding their reactivity. The calculations can pinpoint the most likely sites for nucleophilic or electrophilic attack by analyzing the molecule's electron density and electrostatic potential. For instance, in a study on edaravone (B1671096) derivatives, DFT calculations at the B3LYP/6-31G* level of theory were used to predict antioxidant activity by examining parameters like ionization potential and bond dissociation energy. nih.gov Such analyses help in understanding how substituents, like the ethoxy group in ethoxypropanedioate, influence the reactivity of the ester functionalities. The presence of electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, thereby affecting its reactivity. nih.gov

DFT can also be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netnih.gov The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

Table 1: Representative DFT-Calculated Properties for a Model Diester System

| Property | Calculated Value | Significance |

| HOMO Energy | -6.39 eV | Indicates electron-donating ability. researchgate.netnih.gov |

| LUMO Energy | -3.51 eV | Indicates electron-accepting ability. researchgate.netnih.gov |

| HOMO-LUMO Gap | 2.88 eV | Relates to chemical reactivity and stability. nih.gov |

| Ionization Potential | Varies | Energy required to remove an electron. nih.gov |

| Bond Dissociation Energy | Varies | Energy required to break a specific bond. nih.gov |

Note: The values presented are illustrative and based on related compounds. nih.govnih.gov Specific values for this compound would require dedicated calculations.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. scribd.comyoutube.com These molecular orbitals can be bonding, antibonding, or non-bonding. scribd.com The distribution and energies of these orbitals are key to understanding a molecule's electronic transitions, spectroscopic properties, and reactivity. scribd.comyoutube.com

In the context of ethoxypropanedioates, MO theory helps to visualize how the p-orbitals of the carbonyl groups and the adjacent ethoxy group interact. This interaction can lead to delocalization of electrons, which stabilizes the molecule. libretexts.org The theory is also fundamental to understanding reaction mechanisms, as chemical reactions can be viewed as the interaction between the HOMO of one reactant and the LUMO of another. researchgate.net For example, in reactions involving nucleophiles, the HOMO of the nucleophile interacts with the LUMO of the electrophilic center of the diester.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements (conformers) of a molecule and their relative energies. rsc.orgresearchgate.net

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.netmdpi.com These simulations provide a detailed picture of the conformational landscape of a molecule, revealing the most stable conformers and the energy barriers between them. rsc.orgnih.gov For a molecule like this compound, with several rotatable single bonds, MD simulations can identify the preferred orientations of the ethyl, methyl, and ethoxy groups. The interactions between these groups, as well as with their environment (e.g., a solvent), will determine the dominant conformations. researchgate.net Enhanced sampling methods can be combined with MD to more efficiently explore rare but important conformational states. nih.govnih.gov

Modeling Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. nih.gov

A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The structure and energy of the transition state determine the reaction rate. For reactions involving ethoxypropanedioates, such as hydrolysis or transesterification, computational methods can model the approach of the reactant, the breaking and forming of bonds, and the final products. For instance, in the E2 reaction mechanism, the stereochemistry requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group, which can be modeled computationally. youtube.com DFT calculations are often used to locate and characterize transition state structures, providing insights into the activation energy of the reaction. researchgate.net

Prediction of Reactivity and Selectivity in Substituted Propanedioates

The reactivity-selectivity principle is a key concept in organic chemistry, and computational methods can provide quantitative predictions. youtube.com In substituted propanedioates, the nature and position of the substituents can significantly influence the reactivity of the two ester groups and the central carbon atom.

Computational models can predict how different substituents will affect the electronic and steric properties of the molecule, and thus its reactivity. libretexts.org For example, an electron-withdrawing substituent would make the carbonyl carbons more electrophilic and the central carbon's protons more acidic. Conversely, an electron-donating group would have the opposite effect. By calculating properties such as atomic charges, electrostatic potentials, and bond dissociation energies for a series of substituted propanedioates, it is possible to predict their relative reactivities. nih.gov

Selectivity in reactions, such as which of the two ester groups will react preferentially, can also be predicted. This is often a subtle interplay of steric and electronic factors, which can be effectively modeled using computational chemistry. youtube.comyoutube.comyoutube.com

Table 2: Factors Influencing Reactivity and Selectivity in Propanedioates

| Factor | Description | Predicted Effect on Ethoxypropanedioate |

| Electronic Effects | The electron-donating or -withdrawing nature of the ethoxy substituent. | The ethoxy group is generally electron-donating, which may slightly decrease the electrophilicity of the carbonyl carbons. |

| Steric Hindrance | The spatial bulk of the ethyl, methyl, and ethoxy groups. | The different sizes of the ethyl and methyl groups could lead to selective reactions at one of the ester sites based on the size of the attacking reagent. |

| Acidity of α-proton | The ease of removal of the proton on the central carbon. | The ethoxy group may influence the acidity of the alpha-proton, affecting its utility in condensation reactions. |

Development of Predictive Models for Structure-Reactivity Relationships

Building on the principles of reactivity prediction, it is possible to develop quantitative structure-reactivity relationships (QSRRs). chemrxiv.org These are mathematical models that correlate the structural or computational properties of a series of molecules with their experimentally determined reactivities. chemrxiv.orgnih.gov

To develop a QSRR for ethoxypropanedioates, one would synthesize and test a series of related compounds with varying substituents. A range of molecular descriptors for each compound would then be calculated using computational methods. These descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., atomic charges, HOMO/LUMO energies), and thermodynamic parameters (e.g., heats of formation). nih.gov By using statistical methods like multiple linear regression, a model can be built that predicts the reactivity of new, untested compounds based on their calculated descriptors. chemrxiv.orgnih.gov These models are valuable for designing new molecules with desired reactivity profiles without the need for extensive experimental work. chemrxiv.org

Development of Advanced Analytical and Spectroscopic Methodologies for Substituted Diesters

Methodological Advances in NMR Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the three-dimensional arrangement of atoms, or stereochemistry, in molecules like ethyl methyl ethoxypropanedioate. numberanalytics.com While basic one-dimensional (1D) NMR provides initial structural information, advanced NMR techniques are indispensable for unambiguously defining the relative and absolute configurations of stereocenters. numberanalytics.comwordpress.com

Two-dimensional (2D) and three-dimensional (3D) NMR experiments have significantly enhanced the ability to analyze complex molecular structures with high precision. numberanalytics.com These methods work by correlating nuclear spins through scalar coupling or dipolar interactions. numberanalytics.com Key 2D NMR techniques employed for stereochemical analysis include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which atoms are directly connected through bonds. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with directly attached heteronuclei, most commonly ¹³C, providing a map of C-H bonds. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and heteronuclei (typically 2-3 bonds away), which is critical for piecing together the carbon framework of a molecule. numberanalytics.com

TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying entire spin systems, showing correlations between a proton and all other protons in its coupling network. numberanalytics.com

For determining spatial proximity and, consequently, the stereochemistry of molecules, Nuclear Overhauser Effect (NOE) based experiments are paramount. numberanalytics.comwordpress.com The NOE is a through-space interaction between nuclei, and its intensity is inversely proportional to the sixth power of the distance separating them. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals cross-peaks between protons that are close in space, irrespective of whether they are bonded. numberanalytics.comwordpress.com This information is vital for establishing the relative configuration of stereocenters.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): A related technique, ROESY is often used for molecules of intermediate size where the NOE may be close to zero. numberanalytics.com

1D NOESY/EXSY: In some cases, one-dimensional NOESY or Exchange Spectroscopy (EXSY) can be employed to detect equilibrating diastereomers, which can be an alternative to variable-temperature NMR studies. nih.gov

By combining data from these advanced NMR experiments, researchers can construct a detailed 3D model of this compound, confirming the relative and, in conjunction with other techniques, the absolute stereochemistry.

Interactive Data Table: Key NMR Techniques for Stereochemical Elucidation

| Technique | Information Provided | Application to this compound |

| COSY | Identifies J-coupled protons. | Confirms the proton connectivity within the ethyl, methyl, and ethoxypropanedioate fragments. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns specific ¹H signals to their corresponding ¹³C signals in the molecule. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Establishes the connectivity between the ester groups and the propanedioate backbone. |

| NOESY/ROESY | Detects through-space proximity of protons. | Determines the relative stereochemistry of the substituents on the propanedioate core. |

Mass Spectrometry Techniques for Structural Confirmation in Complex Diester Systems

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of unknown compounds by analyzing their fragmentation patterns. wikipedia.org For a molecule like this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which allows for the confident determination of its elemental formula. mdpi.com

The fragmentation of esters in a mass spectrometer often occurs through specific pathways. libretexts.org Cleavage of the bond adjacent to the carbonyl group (α-cleavage) is a common fragmentation route. libretexts.orgjove.com This can result in the loss of the alkoxy group (-OR). libretexts.org Another characteristic fragmentation is the McLafferty rearrangement, which can occur in esters with a γ-hydrogen, leading to the formation of a radical cation and a neutral alkene. jove.com

The general fragmentation patterns for esters can be summarized as follows:

Loss of the alkoxy group: This results in a fragment ion corresponding to [M-OR]⁺.

Loss of the alkyl group from the acid moiety: This leads to a fragment ion corresponding to [M-R']⁺.

McLafferty Rearrangement: If applicable, this produces a characteristic fragment ion.

By analyzing the masses of these fragments, the structure of the original molecule can be pieced together. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by isolating a specific parent ion and subjecting it to further fragmentation, providing more detailed structural information. mdpi.com

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description |

| Molecular Ion (M⁺) | The intact ionized molecule. |

| [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group. |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group. |

| [M - COOCH₂CH₃]⁺ | Loss of the ethoxycarbonyl group. |

Chromatographic Methodologies for Separation and Purity Assessment

Chromatography is an essential technique for separating mixtures into their individual components and assessing the purity of a substance. youtube.com For a compound like this compound, various chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and purification of compounds. nih.gov A solution of the sample is passed through a column packed with a solid adsorbent material. Different components of the mixture travel through the column at different rates, allowing them to be separated. The purity of the sample can be determined by the presence of a single peak in the chromatogram. youtube.com The combination of HPLC with mass spectrometry (LC-MS) is a particularly powerful tool for identifying and quantifying impurities. nih.gov

Gas Chromatography (GC): For volatile compounds, gas chromatography is an effective method for separation and purity analysis. The sample is vaporized and passed through a column. As with HPLC, the components separate based on their interaction with the column material. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Paper Chromatography: A simpler technique, paper chromatography can also be used to assess purity. A spot of the substance is applied to a strip of paper, and the edge of the paper is dipped in a solvent. As the solvent moves up the paper, it carries the components of the substance with it at different rates. A pure substance will ideally produce a single spot. youtube.com

The purity of a chromatographic peak can be further assessed using spectral data, where the spectra across the peak are compared to ensure they are consistent. youtube.com

Interactive Data Table: Chromatographic Methods for this compound

| Method | Principle | Application |

| HPLC | Separation based on differential partitioning between a mobile liquid phase and a stationary solid phase. | Purity assessment and preparative separation of this compound. |

| GC | Separation based on differential partitioning between a mobile gas phase and a stationary phase. | Analysis of volatile impurities and byproducts. |

| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Identification and quantification of trace impurities. |

Development of In-Situ Spectroscopic Monitoring Techniques for Propanedioate Reactions

The ability to monitor chemical reactions in real-time provides invaluable kinetic and mechanistic insights. rsc.org In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are particularly well-suited for monitoring reactions involving propanedioates. spectroscopyonline.comyoutube.com

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared light by a sample, providing information about the functional groups present. sfr.ca For a reaction involving this compound, one could monitor the disappearance of reactant peaks and the appearance of product peaks. For example, the strong carbonyl (C=O) stretch of the ester functional groups (typically around 1730-1750 cm⁻¹) would be a key band to monitor. irdg.org Attenuated Total Reflectance (ATR) FTIR probes can be inserted directly into a reaction vessel for continuous monitoring. mdpi.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light and provides complementary information to FTIR. sfr.ca It is particularly sensitive to symmetric and non-polar bonds. sfr.ca Raman is advantageous for monitoring reactions in aqueous media and can be used to track changes in the carbon backbone and other symmetric vibrations within the molecule. youtube.com

These in-situ techniques allow for the real-time tracking of reactant consumption, product formation, and the identification of any transient intermediates, leading to a more comprehensive understanding and optimization of the reaction process. mdpi.comnih.gov

Interactive Data Table: In-Situ Spectroscopic Monitoring of Propanedioate Reactions

| Technique | Monitored Vibration | Information Gained |

| FTIR | Ester C=O stretch | Rate of consumption/formation of ester-containing species. |

| Raman | C-C backbone stretches | Changes in the carbon skeleton of the propanedioate. |

Future Research Directions and Emerging Trends in Ethoxypropanedioate Chemistry

Exploration of New Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient catalytic systems is a cornerstone of modern chemical synthesis. For ethoxypropanedioates, research is moving beyond traditional methods to embrace greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of biocatalysis. Enzymes, such as lipases, have demonstrated remarkable efficiency in polyester (B1180765) synthesis. nih.govsintef.no For instance, immobilized Candida antarctica lipase (B570770) B has been successfully used for the solvent-less polycondensation of dimethyl malonate with various diols at mild temperatures (below 90°C), a feat not achievable with conventional metal catalysts like antimony or titanium oxides which require temperatures above 150°C. nih.govrsc.org This enzymatic approach offers a sustainable route to malonate-based polymers and could be adapted for the synthesis of asymmetrically substituted propanedioates. nih.govrsc.org The production of malonic acid itself is also seeing a shift towards biotechnology, with engineered yeast strains being developed for its bio-based production. rsc.orgnih.gov